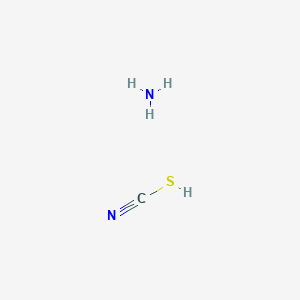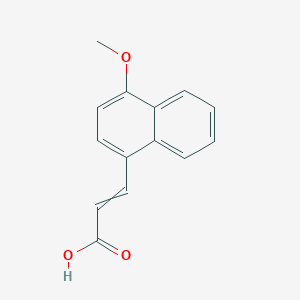![molecular formula C27H24BrP B8810944 triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide](/img/structure/B8810944.png)
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide is a quaternary phosphonium salt with the molecular formula C27H24PBr. This compound is known for its unique structure, which includes a triphenylphosphine moiety attached to a 3-phenylprop-2-enyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide can be synthesized through the reaction of triphenylphosphine with 3-phenylprop-2-enyl bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of triphenyl(3-phenylprop-2-enyl)phosphanium;bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form new phosphonium salts.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common Reagents and Conditions
Nucleophiles: Secondary amines, phenylhydrazine, and dimethylformamide are commonly used nucleophiles.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: New phosphonium salts with different substituents.
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphines.
Applications De Recherche Scientifique
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of triphenyl(3-phenylprop-2-enyl)phosphanium;bromide involves its ability to form stable phosphonium salts. These salts can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenyl(3-phenylprop-1-ynyl)phosphonium bromide
- Triphenyl(3-phenylpropadienyl)phosphonium bromide
- Triphenyl(phenylethynyl)phosphonium bromide
Uniqueness
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide is unique due to its specific structure, which includes a 3-phenylprop-2-enyl group. This structure allows it to undergo specific chemical reactions that are not possible with other similar compounds. Its versatility and stability make it a valuable reagent in various scientific research applications.
Propriétés
Formule moléculaire |
C27H24BrP |
|---|---|
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
triphenyl(3-phenylprop-2-enyl)phosphanium;bromide |
InChI |
InChI=1S/C27H24P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1 |
Clé InChI |
APIBROGXENTUGB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B8810878.png)

![3-Phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8810896.png)





![4-Bromo-1-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8810933.png)


